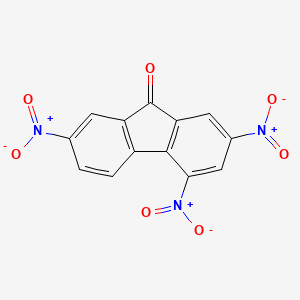

2,4,7-Trinitrofluoren-9-one

描述

Historical Context and Significance in Electron-Acceptor Chemistry

The study of electron donor-acceptor complexes, also known as charge-transfer (CT) complexes, gained significant momentum in the mid-20th century. wikipedia.org These complexes consist of an electron-donating molecule and an electron-accepting molecule, held together by electrostatic forces. wikipedia.org In this context, 2,4,7-trinitrofluoren-9-one emerged as a powerful electron acceptor due to the presence of three strongly electron-withdrawing nitro groups attached to its aromatic framework. The synthesis of TNF is typically achieved through the nitration of fluorenone or 2,5-dinitrofluorenone. nih.gov Its ability to form stable charge-transfer complexes with a variety of electron donors has made it an invaluable tool for studying the fundamental principles of electron transfer and molecular interactions. mdpi.comnih.gov

Role as a Pioneering Electron Acceptor in Organic Materials Science

The strong electron-accepting nature of this compound has been instrumental in the advancement of organic materials science. A landmark achievement was its use in the first commercially successful organic photoconductor, which was based on a charge-transfer complex formed between TNF and the polymer poly(N-vinylcarbazole) (PVK). This application demonstrated the potential of organic materials in electronic devices and paved the way for further research into organic semiconductors. The formation of charge-transfer complexes in such materials facilitates the generation and transport of charge carriers, a critical process in photoconductivity and other electronic applications. core.ac.ukscience.gov The ability to tune the electronic properties of these materials by pairing different donors and acceptors, like TNF, has been a driving force in the field. researchgate.netmdpi.com

Overview of Key Research Domains and Versatile Applications

The utility of this compound extends across several key research domains. Its primary application lies in the formation of charge-transfer complexes, which are central to the development of organic conductors and photoconductors. wikipedia.org Beyond this, TNF serves as a valuable intermediate in various chemical syntheses. In the realm of analytical chemistry, it has been employed as a complexing agent in chromatographic techniques, aiding in the separation and identification of other compounds. Furthermore, research has explored the potential of TNF in the creation of new materials exhibiting non-linear optical properties. The versatility of TNF continues to make it a subject of interest in the ongoing quest for novel and efficient organic electronic materials.

| Property | Value |

| Molecular Formula | C₁₃H₅N₃O₇ |

| Molecular Weight | 315.20 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 175 °C |

| Solubility | Insoluble in water; Soluble in organic solvents like acetic acid and benzene. chemicalbook.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4,7-trinitrofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5N3O7/c17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQGURIJMFPBKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5N3O7 | |

| Record name | 2,4,7-TRINITROFLUOREN-9-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026245 | |

| Record name | 2,4,7-Trinitrofluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4,7-trinitrofluoren-9-one appears as pale yellow needles (from acetic acid or benzene) or yellow powder. (NTP, 1992), Pale yellow solid; [Hawley] Yellow powder; [MSDSonline] | |

| Record name | 2,4,7-TRINITROFLUOREN-9-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,7-Trinitrofluorenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2995 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), SLIGHTLY SOL IN WATER; VERY SOL IN ACETONE, BENZENE, CHLOROFORM | |

| Record name | 2,4,7-TRINITROFLUOREN-9-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,7-TRINITRO-9H-FLUOREN-9-ONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.1e-10 mmHg (NTP, 1992) | |

| Record name | 2,4,7-TRINITROFLUOREN-9-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

PALE YELLOW NEEDLES FROM ACETIC ACID OR BENZENE | |

CAS No. |

129-79-3; 25322-14-9, 129-79-3 | |

| Record name | 2,4,7-TRINITROFLUOREN-9-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trinitrofluorenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,7-Trinitro-9H-fluoren-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Trinitrofluorenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluoren-9-one, 2,4,7-trinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,7-Trinitrofluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,7-trinitrofluoren-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,7-TRINITROFLUORENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2290YT0WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,7-TRINITRO-9H-FLUOREN-9-ONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

348 °F (NTP, 1992), 175.2-176 °C | |

| Record name | 2,4,7-TRINITROFLUOREN-9-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,7-TRINITRO-9H-FLUOREN-9-ONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Derivatization Strategies for 2,4,7 Trinitrofluoren 9 One

Established Synthetic Pathways to Trinitrofluorenones

The primary and most established route to 2,4,7-trinitrofluoren-9-one involves the electrophilic nitration of a fluoren-9-one precursor. The reaction conditions must be carefully managed to achieve the desired trisubstitution pattern and avoid the formation of unwanted isomers or byproducts.

Controlled Nitration of Fluoren-9-one and Alkylfluoren-9-one Precursors

The direct nitration of fluoren-9-one is the most common method for preparing this compound. orgsyn.orgresearchgate.net This process typically involves treating fluorenone with a potent nitrating agent, most commonly a mixture of concentrated or fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). orgsyn.orgresearchgate.net The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic rings of the fluorenone molecule.

The reaction temperature and duration are critical parameters. For instance, one established procedure involves the dropwise addition of fluorenone, dissolved in glacial acetic acid, to a pre-cooled mixture of red fuming nitric acid and concentrated sulfuric acid. orgsyn.org The reaction mixture is subsequently heated to reflux for a period, followed by quenching on ice to precipitate the crude product. orgsyn.org This crude solid is then purified, often by steam treatment to remove acidic impurities and subsequent recrystallization from solvents like glacial acetic acid or benzene, to yield pale yellow needles of this compound. orgsyn.org Yields for this method are reported to be in the range of 75–78% after purification. orgsyn.org

An alternative "green" synthetic approach has been developed using water as the solvent, which avoids the use of organic solvents like glacial acetic acid. researchgate.netgoogle.com By adjusting the equivalents of nitric and sulfuric acid and heating the aqueous reaction mixture to reflux, this compound can be obtained in high yields of up to 94% and purity greater than 98%. researchgate.netgoogle.com

Similarly, alkylated trinitrofluoren-9-ones can be synthesized by the controlled nitration of the corresponding 2-alkylfluoren-9-one precursors using a mixture of red fuming HNO₃ and concentrated H₂SO₄ at temperatures between 0–25 °C. cdnsciencepub.com

Table 1: Comparison of Synthetic Conditions for this compound

| Precursor | Nitrating Agent | Solvent/Medium | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Fluoren-9-one | Red fuming HNO₃ / H₂SO₄ | Glacial Acetic Acid | Reflux for 1 hour | 75-78% | orgsyn.org |

| Fluoren-9-one | HNO₃ (65%) / H₂SO₄ (96%) | Water | Reflux (120°C bath) for 5 hours | 94% | researchgate.net |

| Fluoren-9-one | HNO₃ (95%) / H₂SO₄ (96%) | Water | 90°C for 2 hours | 94.0% | google.com |

| 2-Alkylfluoren-9-one | Red fuming HNO₃ / H₂SO₄ | Not specified | 0-25 °C | >35% (for bulky alkyl groups) | cdnsciencepub.com |

Regioselectivity and Substituent Effects in Nitration Reactions

The substitution pattern in the nitration of fluorenone is governed by the directing effects of the existing carbonyl group and the already substituted nitro groups. The carbonyl group at the C-9 position is an electron-withdrawing group that deactivates the aromatic rings towards electrophilic attack. The nitration proceeds to the 2, 4, and 7 positions.

In the case of substituted fluorenones, such as 2-alkylfluoren-9-ones, the nature of the substituent plays a significant role in directing subsequent nitration steps. cdnsciencepub.com Research has shown that the regiochemistry is influenced by the steric bulk of the alkyl group. cdnsciencepub.com

Primary Alkyl Substituents : When the precursor has a primary alkyl function at the C-2 position, nitration predominantly occurs at the C-3, C-5, and C-7 positions. cdnsciencepub.com

Bulky Alkyl Substituents : With a sterically bulky substituent at the C-2 position, nitration is directed to the C-4, C-5, and C-7 positions, affording 2-alkyl-4,5,7-trinitrofluoren-9-one in yields over 35%. cdnsciencepub.com

This demonstrates that steric hindrance can override the typical electronic directing effects, providing a pathway to different isomers of alkylated trinitrofluorenones.

Transformation from Acylfluorenes to Fluorenones

The precursors for the synthesis of alkylated trinitrofluoren-9-ones, namely 2-alkylfluoren-9-ones, can be prepared from the corresponding 2-acylfluorenes. cdnsciencepub.com This transformation involves a two-step process:

Reduction of the Acyl Group : The acyl function of the 2-acylfluorene is appropriately reduced to the desired alkyl group. cdnsciencepub.com

Oxidation at C-9 : The resulting 2-alkylfluorene is then subjected to a base-catalyzed oxidation using molecular oxygen (O₂), which specifically targets the C-9 position to introduce the ketone functionality, yielding the 2-alkylfluoren-9-one. cdnsciencepub.com

This pathway provides a versatile method for introducing a variety of alkyl chains onto the fluorenone backbone prior to the final nitration step.

Advanced Derivatization Approaches

Beyond the fundamental synthesis of TNF, research has focused on its derivatization to modify its properties for specific applications. These advanced strategies aim to improve physical characteristics like solubility or to create novel electronic structures.

Synthesis of Alkylated Trinitrofluoren-9-ones for Enhanced Solubility and Polymer Compatibility

A significant drawback of this compound is its poor solubility in common organic solvents and its limited compatibility with polymer matrices, which can hinder its use in solution-processed electronic devices. cdnsciencepub.com To address this, alkylated derivatives have been synthesized.

By introducing an alkyl function at the C-2 position, the resulting 2-alkyltrinitrofluoren-9-ones exhibit markedly improved solubility and better compatibility with polymers, such as in poly(N-vinylcarbazole) matrices. cdnsciencepub.com This enhanced solubility is attributed to the aliphatic chain disrupting the close packing of the planar aromatic molecules, thereby weakening the intermolecular forces that lead to low solubility. cdnsciencepub.com Despite these improved physical properties, the charge-transfer interactions of these alkylated derivatives with electron donors were found to be weaker than those of the non-alkylated parent compound. cdnsciencepub.com

Development of Push-Pull Structures with Electron-Donating Moieties

A key strategy in modern materials chemistry is the creation of "push-pull" molecules, which consist of an electron-donating (push) group and an electron-accepting (pull) group linked by a π-conjugated spacer. researchgate.netrsc.org This architecture leads to a strong intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which is desirable for applications in nonlinear optics and organic electronics.

The fluorenone core is a well-established electron-accepting module for these systems. researchgate.net The introduction of three strongly electron-withdrawing nitro groups in this compound makes it an exceptionally potent electron acceptor. By covalently linking strong electron-donating moieties, such as diarylamino groups, to the trinitrofluorenone backbone, advanced push-pull structures can be developed. researchgate.net For instance, attaching a diarylamino donor group to the C-2 position of the fluorenone system results in tunable energy levels and optical band gaps. researchgate.net Applying this concept to the trinitrofluorenone scaffold would create a molecule with a very large dipole moment and significant ICT character, making it a highly functional material for optoelectronic applications.

Covalent Linkage to Other Functional Units (e.g., Fullerene Dyads)

The unique electron-accepting properties of this compound have prompted research into its incorporation into larger molecular assemblies to create materials with tailored functions. One area of interest is the formation of donor-acceptor (D-A) systems, where the electron-deficient TNF unit is covalently linked to an electron-donating moiety. While direct covalent linkage of this compound to fullerene dyads is a specialized area of research, the principles of forming such charge-transfer complexes are well-established.

Studies have shown the feasibility of forming donor-acceptor charge-transfer (CT) complexes between melanin (B1238610) and this compound in solution, as evidenced by absorption and photoluminescence spectra. researchgate.net This demonstrates the potential of TNF to interact with electron-rich systems. The synthesis of such dyads would typically involve the functionalization of either the fluorenone core or the fullerene with a reactive group that can undergo a coupling reaction. For instance, a carboxy-functionalized TNF derivative could be coupled with an amino-functionalized fullerene via amide bond formation. The resulting dyad would be expected to exhibit intramolecular charge transfer, a phenomenon of great interest in the development of organic photovoltaic and nonlinear optical materials.

Generation of Nitrofluorene Derivatives as Tunable Electron-Withdrawing Groups

The electron-withdrawing strength of the nitrofluorene scaffold can be modulated by altering the number and position of the nitro substituents. This tunability makes nitrofluorene derivatives valuable as electron-accepting components in more complex molecular architectures, such as push-pull dyes and non-fullerene acceptors for organic solar cells.

Researchers have explored the use of nitrofluorene derivatives in acceptor-donor-acceptor (A-D-A) type non-fullerene acceptors. rsc.org By introducing up to four nitro groups onto the fluorene (B118485) unit, a systematic tuning of the frontier orbital energy levels (HOMO and LUMO) can be achieved, leading to a reduced HOMO-LUMO gap and a red-shifted absorption spectrum. rsc.org In the context of push-pull chromophores, poly(nitro)fluorenes are utilized as potent electron acceptors. mdpi.comnih.gov The acidic nature of the methylene (B1212753) group at the 9-position of these fluorene derivatives, enhanced by the electron-withdrawing nitro groups, facilitates Knoevenagel condensation with various electron-donating aldehydes to construct D-π-A systems. mdpi.comresearchgate.net This approach has been instrumental in creating dyes with absorption profiles extending from the visible to the near-infrared (NIR) and far-infrared regions. mdpi.comnih.gov

The versatility of nitrofluorene derivatives is further highlighted by their incorporation into structures for two-photon absorption (2PA). ucf.edu For instance, fluorene derivatives bearing nitro groups have been synthesized and shown to exhibit large 2PA cross-sections, a key property for applications in optical power limiting and biological imaging. ucf.edu

| Nitrofluorene Derivative | Number of Nitro Groups | Application | Key Finding |

| A-D-A type non-fullerene acceptor | Up to four | Organic Photovoltaics | Tunable frontier orbital levels and absorption spectra. rsc.org |

| Push-pull chromophore | One to three | Dyes | Facile Knoevenagel condensation at the 9-position. mdpi.comresearchgate.net |

| Stilbene-type fluorene derivative | One | Two-Photon Absorption | High two-photon absorption cross-section. ucf.edu |

Green Chemistry Innovations in Nitrofluorenone Synthesis

Traditional methods for the synthesis of this compound often involve harsh reaction conditions, such as the use of fuming nitric acid and concentrated sulfuric acid, and the use of organic solvents for purification, which raise environmental and safety concerns. ingentaconnect.comorgsyn.org In recent years, significant efforts have been directed towards developing more environmentally benign and efficient synthetic protocols.

A notable green chemistry approach involves the use of water as the sole solvent for the nitration of fluorenone. ingentaconnect.comtandfonline.com This method allows for the chemo- and regioselective synthesis of various bromo- and nitrofluorenones, including this compound, in high yields (90–98%). ingentaconnect.comtandfonline.com The reaction proceeds under mild conditions, and the workup procedure is simplified, minimizing the use of organic solvents during purification. tandfonline.com Specifically, for the synthesis of this compound, fluorenone is heated in water, followed by the addition of a mixture of nitric acid and sulfuric acid. ingentaconnect.com The product is then isolated by filtration and washing, affording a high yield and purity without the need for recrystallization from organic solvents. ingentaconnect.com

Another innovative and environmentally friendly approach is detailed in a patent that describes the preparation of this compound with a high yield (91-94%) and purity (>98%) by reacting fluorenone with a mixed acid of nitric and sulfuric acid in the presence of water, completely avoiding the use of organic solvents. google.com These green synthetic methods are not only cost-effective but also have the potential for large-scale production with a reduced environmental footprint. ingentaconnect.comtandfonline.com

| Synthetic Method | Solvent | Key Advantages | Yield (%) | Purity (%) | Reference |

| Nitration in water | Water | Environmentally friendly, simple workup, mild conditions | 94 | >98 | ingentaconnect.com |

| Mixed acid in water | Water | High yield, high purity, no organic solvents | 91-94 | >98 | google.com |

Selective Functional Group Transformations on the Fluorenone Core

The this compound molecule possesses multiple reactive sites, including the carbonyl group and the three nitro groups, which can be selectively transformed to generate a variety of derivatives with distinct properties.

A key transformation is the selective reduction of the carbonyl group at the 9-position to a hydroxyl group, yielding 2,4,7-trinitro-9-fluorenol. This has been achieved through a multi-step sequence involving the formation of the corresponding hydrazone, followed by conversion to the 9-diazo derivative, which is then hydrolyzed to the fluorenol. lookchem.com This method provides a general route for the selective reduction of a carbonyl group in the presence of sensitive nitroaromatic functionalities. lookchem.com The resulting fluorenol can be further derivatized to esters and ethers. lookchem.com

The selective reduction of the nitro groups in the presence of other functional groups is a challenging yet crucial transformation for creating new derivatives. While the simultaneous reduction of all three nitro groups is common, achieving selective reduction of one or two nitro groups requires carefully chosen reagents and reaction conditions. General methods for the chemoselective reduction of aromatic nitro compounds to their corresponding amines include the use of reagents like sodium sulfide (B99878) (Na₂S), which can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com Other methods, such as catalytic hydrogenation with specific catalysts (e.g., Raney nickel) or the use of metal/acid combinations (e.g., Fe/acetic acid or Zn/acetic acid), can also offer selectivity depending on the substrate. commonorganicchemistry.com The application of these methods to this compound would open avenues to a wide range of amino- and nitro-substituted fluorenone derivatives, which could serve as versatile building blocks for dyes, polymers, and pharmaceutically active compounds.

| Transformation | Reagent/Method | Product | Significance | Reference |

| Selective reduction of carbonyl group | Hydrazone formation -> Diazotization -> Hydrolysis | 2,4,7-Trinitro-9-fluorenol | Access to 9-substituted derivatives while preserving nitro groups. | lookchem.com |

| Selective reduction of nitro groups | Sodium sulfide (Na₂S) | Mono- or di-aminotrinitrofluorenone (potential) | Creates building blocks with both donor and acceptor groups. | commonorganicchemistry.com |

Fundamental Electronic Interactions and Charge Transfer Phenomena of 2,4,7 Trinitrofluoren 9 One

Electron Acceptor Character and π-Acid Strength

2,4,7-Trinitrofluoren-9-one (TNF) is a potent electron acceptor, a characteristic primarily due to the presence of three strongly electron-withdrawing nitro (-NO₂) groups attached to its aromatic fluorenone core. nih.gov These groups significantly reduce the electron density of the aromatic system, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This low-lying LUMO makes the molecule highly receptive to accepting electrons from electron-rich donor molecules.

This strong electron-accepting nature defines its character as a π-acid. Much like other polynitrated aromatic compounds, TNF readily interacts with electron donors to form charge-transfer complexes. nih.gov The stability and formation of these complexes are a direct consequence of its π-acid strength, enabling significant electronic interaction with a wide range of electron-donating species.

Formation and Spectroscopic Signatures of Charge-Transfer Complexes (CTCs)

The formation of a charge-transfer complex (CTC) involves a partial transfer of electron density from the Highest Occupied Molecular Orbital (HOMO) of an electron donor molecule to the LUMO of the electron acceptor, TNF. This interaction results in the creation of a new molecular entity with distinct properties.

Intermolecular Charge Transfer with Polycyclic Hydrocarbons and Polymeric Donors

This compound is well-documented to form charge-transfer complexes with various electron donors, including polycyclic aromatic hydrocarbons (PAHs), amines, and polymers. nih.govresearchgate.net The interaction with PAHs is particularly notable, with theoretical studies modeling the formation of CTCs with nonlinear PAHs like phenanthrene. researchgate.net Experimental work has confirmed the formation of binary systems and complexes with aromatic compounds such as carbazole (B46965) and N-isopropylcarbazole.

Furthermore, TNF and its derivatives engage in charge transfer interactions with polymeric donors. Studies have shown that while alkylated versions of TNF may exhibit weaker charge transfer interactions compared to the parent TNF, they still form effective complexes and show good compatibility within polymer matrices like poly(N-vinylcarbazole) (PVK). researchgate.net This ability to form CTCs with polymers is crucial for applications in organic electronics. An anthracene (B1667546) group, for instance, has been linked to a catalyst and subsequently immobilized onto a silica (B1680970) surface grafted with this compound through these charge-transfer interactions. researchgate.net

| Donor Type | Specific Example(s) | Key Findings |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Phenanthrene, Anthracene, Carbazole | Forms stable 1:1 complexes, often with distinct coloration. nih.govresearchgate.net |

| Polymeric Donors | Poly(N-vinylcarbazole) (PVK) | TNF exhibits good electron transport properties when dispersed in PVK matrices. researchgate.net |

Intramolecular Charge Transfer (ICT) in D–A–D Systems

In molecules designed with a Donor-Acceptor-Donor (D-A-D) architecture, intramolecular charge transfer (ICT) can occur upon photoexcitation. In such systems, an electron-accepting unit is covalently linked to two electron-donating units. This arrangement can facilitate efficient charge separation and influence the material's photophysical properties. nih.gov

While the fluorenone core is a common building block for acceptor units, specific examples of this compound being the central acceptor in a D-A-D architecture are not extensively detailed in the surveyed literature. However, the general principle holds that such a structure would leverage the strong electron-accepting capability of the TNF moiety. nih.govmdpi.com The introduction of two donor groups attached to the TNF core would be expected to create materials with strong ICT character, leading to significant shifts in absorption and emission spectra compared to the individual components. nih.govmdpi.com This strategy is often employed to fine-tune the HOMO and LUMO energy levels and thus control the optical and electronic properties of the material. nih.gov

Influence of Molecular Aggregation on CTC Formation

The formation and properties of CTCs involving this compound are significantly influenced by molecular aggregation, particularly in the solid state. In crystals, these complexes often self-assemble into highly ordered structures. researchgate.netmdpi.com A common motif is the formation of mixed stacks where donor (D) and acceptor (A) molecules alternate in a {-D-A-D-A-}∞ pattern. researchgate.netmdpi.com

In these stacks, the molecules are arranged in parallel, allowing for optimal π-π orbital overlap between the electron-rich donor and the electron-poor TNF acceptor. This co-facial arrangement is crucial for maximizing the charge-transfer interaction. The interplanar distance between the donor and acceptor molecules in these stacks is a key parameter, with typical distances being around 3.3 to 3.5 Å. researchgate.net This ordered aggregation is fundamental to the electronic properties of the bulk material, including its conductivity.

Spectroscopic Characterization of Charge-Transfer Bands (UV-Vis Absorption, Time-Resolved Absorption)

The most direct evidence for the formation of a CTC is the appearance of a new, broad absorption band in the UV-Visible spectrum. nih.gov This band, known as the charge-transfer (CT) band, appears at a longer wavelength (lower energy) than the characteristic absorptions of the individual donor and acceptor molecules. nih.gov The energy of this transition corresponds to the energy required to move an electron from the donor's HOMO to the acceptor's LUMO. The intensity of this band is often used to determine the equilibrium constant of the complex formation in solution. nih.gov

Time-resolved absorption spectroscopy provides deeper insight into the dynamics of the charge-transfer process. nih.gov By using ultrashort laser pulses, researchers can excite the CT band and monitor the subsequent processes, such as the formation of the charge-separated state ([D⁺-A⁻]) and its eventual decay through charge recombination. mdpi.comnih.gov These studies are critical for understanding the efficiency of charge separation and the lifetime of the charge-separated state, which are vital parameters for devices like solar cells and photodetectors. nih.gov For instance, femtosecond transient absorption (fs-TA) spectroscopy can track the evolution of photogenerated species and elucidate the pathways of intramolecular charge transfer. nih.govcapes.gov.br

Electron Transport Properties

The electron transport properties of this compound are intrinsically linked to its strong electron-accepting nature and its ability to form ordered CTCs. In its pure, amorphous thin-film form, the transport of charge carriers is suggested to be controlled by traps, with an activation energy of approximately 0.45 eV at room temperature. researchgate.net The drift mobility of electrons can be evaluated from these studies. researchgate.net

When TNF is incorporated into a matrix with an electron donor, such as the polymer PVK, it facilitates electron transport. researchgate.net In these composite systems, the TNF molecules act as hopping sites for electrons. An electron can be injected into the LUMO of one TNF molecule and then, under the influence of an electric field, hop to the LUMO of an adjacent TNF molecule. The efficiency of this process depends on the concentration of TNF and the degree of electronic coupling between the molecules. In the ordered stacks formed in crystalline CTCs, this transport can be particularly efficient along the direction of the acceptor column, leading to anisotropic conductivity. This mechanism is fundamental to the application of TNF-based materials in organic electronic devices that rely on electron conduction. researchgate.netresearchgate.net

Carrier Mobility in Polymeric Matrices (e.g., Poly(N-vinylcarbazole))

The compound this compound (TNF) is a strong electron acceptor that, when combined with a suitable polymer, forms a charge-transfer complex with significant photoconductive properties. A prime example of such a polymeric matrix is Poly(N-vinylcarbazole) (PVK), a well-known p-type thermoplastic polymer recognized for its hole-transporting capabilities and high charge-carrier mobility. researchgate.netossila.com The interaction between TNF and PVK creates a material where charge carriers, generated by light, can move efficiently.

When TNF is dispersed within a PVK matrix, it forms a charge-transfer complex that enhances the native photoconductivity of the polymer. Research on hybrid sol-gel thin film materials composed of a PVK/TNF mixture entrapped in a silica (SiO₂) matrix has demonstrated high photosensitivity. instras.comnih.gov In these systems, the incorporation of glycidoxypropyl groups into the silica surface creates a cage-like environment that helps to isolate the PVK network from potential trapping centers on the silica surface, leading to an enhancement of charge carrier mobility. instras.com The resulting materials exhibit some of the highest photosensitivity values reported for PVK/TNF-based systems. nih.govresearchgate.net The electrical conduction in PVK itself is understood to be governed by field-assisted and temperature-activated hopping processes. ossila.com

Table 1: Photoconductive Properties of Optimized PVK/TNF Sol-Gel Material

| Property | Value | Conditions |

|---|---|---|

| Photosensitivity | 3.4 x 10⁻¹⁰ cm Ω⁻¹ W⁻¹ | Electric field (E) ≈ 22 V µm⁻¹ |

Data sourced from references instras.comnih.govresearchgate.net.

Charge Generation Mechanisms under Ultraviolet Light

The generation of free charge carriers in PVK/TNF systems under ultraviolet (UV) illumination is a critical process for its photoconductivity. This phenomenon is well-described by Onsager's classical theory of geminate recombination, which models the field-assisted thermal dissociation of a charge-transfer state. instras.comnih.gov When the PVK/TNF complex absorbs a photon, an electron-hole pair is created. This pair can either recombine (geminate recombination) or dissociate into free charge carriers under the influence of an external electric field. instras.com

Studies on PVK/TNF-based sol-gel films have demonstrated that they follow this classical charge-generation model. nih.gov Analysis using the Onsager model allows for the determination of key parameters that describe the charge generation process. For an optimized PVK/TNF sol-gel material, the primary quantum yield of thermalized pair formation (φ₀) and the initial thermalized distance between the electron and hole (r₀) have been calculated. instras.comnih.gov These parameters provide insight into the efficiency of the initial photogeneration event. Furthermore, PVK/TNF-based materials have shown high stability in their photocurrent signal after UV irradiation. instras.com

Table 2: Onsager Model Parameters for Charge Generation in PVK/TNF Sol-Gel Films

| Parameter | Description | Value |

|---|---|---|

| φ₀ | Primary quantum yield of thermalized pair formation | 0.12 |

| r₀ | Initial thermalized pair distance | 66.1 Å |

Data sourced from references instras.comnih.gov.

Correlation between Molecular Structure and Electron Transport Capability

The electron transport capability of a material is intrinsically linked to its molecular structure. In the case of this compound, its structure is optimized for accepting and transporting electrons. The fluorenone core provides a rigid, planar scaffold, while the three strongly electron-withdrawing nitro (-NO₂) groups significantly lower the energy of its lowest unoccupied molecular orbital (LUMO), making it a powerful electron acceptor.

Research has shown that junction conductance in molecular electronics is strongly a function of the molecular structure itself. nih.gov For aromatic systems like fluorene (B118485), factors such as the dihedral angle between phenyl rings can strongly influence conductivity. nih.gov In polymeric systems, the morphology of the polymer films and the packing of the functional groups can have a significant impact on charge-transfer processes. nrel.gov The majority of electron transfer often occurs between functional sites on different polymer chains, making intermolecular distance a critical factor. nrel.gov

In donor-acceptor systems, modifying the acceptor's molecular structure directly impacts its electronic properties and, consequently, the charge transport dynamics. Studies on a series of fluorene-based acceptors have demonstrated that systematically varying the electron-withdrawing groups attached to the fluorene core alters the electron affinity (EA). bangor.ac.uk This change in EA is a key parameter that governs the rates of charge transfer processes. bangor.ac.uk The structure of TNF, with its three nitro groups, provides a high electron affinity, which is fundamental to its function in facilitating electron transport in donor-acceptor systems like PVK/TNF.

Charge Recombination Dynamics in Donor-Acceptor Systems

In donor-acceptor systems, such as PVK (donor) and TNF (acceptor), the processes of photo-induced charge separation and subsequent charge recombination are fundamental. rsc.org After an electron is transferred from the donor to the acceptor upon photoexcitation, the resulting charge-separated state is not permanent. The electron on the acceptor can return to the donor, a process known as charge recombination, which effectively neutralizes the separated charges. rsc.orgnih.gov

The dynamics of charge recombination are crucial as they compete with the desired process of charge transport. The rate of charge recombination is influenced by several factors, including the distance between the donor and acceptor, their relative orientation, and the energy difference between the charge-separated state and the ground state. nih.govnih.gov Quantum-chemical calculations have shown that highly symmetric configurations of donor-acceptor complexes can significantly limit charge recombination, emphasizing the importance of controlling the supramolecular organization at the donor-acceptor interface. nih.gov

Advanced Spectroscopic and Electrochemical Characterization of 2,4,7 Trinitrofluoren 9 One and Its Complexes

Electronic Absorption Spectroscopy for Ground and Excited State Transitions

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a fundamental technique for investigating the electronic structure of 2,4,7-Trinitrofluoren-9-one (TNF) and its charge-transfer (CT) complexes. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital (the ground state) to a higher energy molecular orbital (an excited state). The wavelengths at which absorption occurs correspond to the energy differences between these states.

In its ground state, TNF does not typically absorb in the visible region. However, upon forming charge-transfer complexes with various electron-donating molecules, new absorption bands often appear at longer wavelengths, extending into the visible spectrum. This phenomenon is a hallmark of CT complex formation and is attributed to the transition from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor (TNF).

For instance, in a study involving charge-transfer complexes between a conjugated polymer, poly[2-methoxy-5-(2′-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV), and a series of fluorene-based electron acceptors including TNF, the formation of CT complexes was evidenced by the appearance of new absorption bands in the visible region of the UV-Vis absorption spectrum. researchgate.net

The position and intensity of these charge-transfer bands provide valuable information about the strength of the interaction between the donor and acceptor. Generally, a lower energy (longer wavelength) for the CT band indicates a smaller energy gap between the donor's HOMO and the acceptor's LUMO, suggesting a stronger interaction.

In another example, the UV/Vis absorption spectra of various compounds in a dichloromethane (B109758) solution were studied both with and without the addition of a Brønsted acid. researchgate.net These studies can reveal the formation of new species, such as thionium (B1214772) ions, which exhibit distinct absorption characteristics. researchgate.net For example, while an S,S-acetal might not show significant absorption above 280 nm, the corresponding thionium ion can have a maximum absorption at a much longer wavelength, such as 349 nm. researchgate.net

The specific absorption maxima for TNF have been reported in different solvents. For example, in acetic acid, TNF exhibits shoulder absorptions at 350 nm (log ε = 3.9) and 380 nm (log ε = 3.5). nih.gov The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.

Table 1: Electronic Absorption Data for this compound

| Solvent | λmax (nm) | log ε | Reference |

| Acetic Acid | 350 (shoulder) | 3.9 | nih.gov |

| Acetic Acid | 380 (shoulder) | 3.5 | nih.gov |

Time-Resolved Photoinduced Absorption and Transient Spectroscopy for Ultrafast Dynamics

Time-resolved photoinduced absorption and transient spectroscopy are powerful techniques used to study the dynamics of short-lived excited states in molecules and their complexes. oxinst.com These methods involve exciting a sample with a short pulse of light (the "pump" pulse) and then probing the resulting changes in absorption with a second, time-delayed pulse (the "probe" pulse). oxinst.comunipr.it By varying the time delay between the pump and probe pulses, it is possible to track the formation, evolution, and decay of transient species such as excited states and radical ions on timescales ranging from femtoseconds to nanoseconds and beyond. researchgate.net

When TNF or its charge-transfer complexes are photoexcited, a variety of ultrafast processes can occur, including internal conversion, intersystem crossing to triplet states, and charge separation and recombination in the case of CT complexes. Transient absorption spectroscopy allows for the direct observation of these processes.

Upon photoexcitation, the initial excited state of the complex is formed. This state can then undergo several relaxation pathways. dtic.mil In the context of CT complexes, a key process is the formation of a charge-separated state, consisting of the radical cation of the donor and the radical anion of the acceptor (TNF). The transient absorption spectrum of this charge-separated state will exhibit characteristic absorption bands of the individual radical ions.

For example, in studies of donor-acceptor complexes, transient absorption measurements can reveal the kinetics of charge transfer. The rise time of the absorption signal corresponding to the radical ions provides information about the rate of charge separation, while the decay of this signal reflects the rate of charge recombination back to the ground state.

The environment, such as the solvent, can significantly influence these dynamics. In polar solvents, the charge-separated state may be stabilized, leading to a longer lifetime. Conversely, in nonpolar solvents, charge recombination may be faster.

The study of these ultrafast dynamics is crucial for understanding the photophysical properties of TNF-based materials and their potential applications in areas such as organic photovoltaics and photocatalysis, where the efficiency of charge separation and the lifetime of the charge-separated state are critical parameters. The techniques can distinguish between different excited state relaxation pathways, such as transitions to a hot ground state via conical intersections or the formation of longer-lived triplet states. dtic.mil

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Host-Guest and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating the structure and interactions of molecules in solution. researchgate.netlookchem.com In the context of this compound (TNF) and its complexes, NMR provides detailed insights into host-guest interactions, the formation of charge-transfer complexes, and other intermolecular associations. researchgate.netlookchem.com

The formation of a complex between TNF (the host) and a donor molecule (the guest) leads to changes in the chemical environment of the nuclei in both molecules. These changes are reflected in the NMR spectrum, primarily through alterations in chemical shifts. The protons and carbons of the donor molecule typically experience upfield shifts (to lower ppm values) upon complexation with the electron-accepting TNF. This shielding effect is a consequence of the close proximity of the electron-rich donor to the electron-deficient aromatic system of TNF.

The magnitude of the induced chemical shift changes can be used to determine the association constant (Ka) of the complex, which is a measure of the strength of the host-guest interaction. By titrating a solution of the host with the guest and monitoring the chemical shift changes, a binding isotherm can be constructed and fitted to a suitable model to extract Ka.

Furthermore, 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the geometry of the complex by identifying which protons of the host and guest are in close spatial proximity.

Paramagnetic NMR techniques can also be employed to study these interactions. The presence of a paramagnetic species, such as a radical ion formed in a charge-transfer complex, can cause significant broadening and shifting of the NMR signals of nearby nuclei. nih.gov This paramagnetic relaxation enhancement (PRE) is distance-dependent and can be used to map the interaction interface between the components of the complex. nih.gov

For TNF itself, detailed ¹H and ¹³C NMR spectra have been reported, providing a basis for studying its interactions. The ¹H NMR spectrum of TNF in deuterated chloroform (B151607) shows distinct signals for the aromatic protons. researchgate.net Similarly, the ¹³C NMR (DEPTQ) spectrum provides information on all carbon environments within the molecule. researchgate.netresearchgate.net

Table 2: 1H NMR Data for this compound

| Solvent | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| Chloroform-d | (Specific shifts not detailed in snippets) | - | Aromatic Protons | researchgate.net |

Table 3: 13C NMR Data for this compound

| Solvent | Chemical Shift (ppm) | Assignment | Reference |

| Chloroform-d | (Specific shifts not detailed in snippets) | Aromatic and Carbonyl Carbons | researchgate.netresearchgate.net |

Electrochemical Analysis: Cyclic Voltammetry for Redox Potentials and Electron Affinity

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical compounds. csbsju.edulibretexts.org For this compound (TNF), CV provides crucial information about its ability to accept electrons, which is quantified by its reduction potentials and electron affinity. wikipedia.orgnih.govlibretexts.orgchemguide.co.uk

In a typical CV experiment, the potential of a working electrode is scanned linearly with time in a solution containing the analyte (TNF) and a supporting electrolyte. csbsju.edu As the potential is swept to more negative values, TNF can undergo a series of one-electron reductions, forming first a radical anion (TNF•⁻), then a dianion (TNF²⁻), and so on. Each of these reduction steps appears as a peak in the cyclic voltammogram. researchgate.net

The potential at which a reduction peak occurs (the cathodic peak potential, Epc) is related to the standard reduction potential (E°) of the corresponding redox couple. For a reversible process, the formal reduction potential can be estimated as the average of the cathodic and anodic peak potentials (Epa).

The reduction potentials of TNF are a direct measure of its electron-accepting strength. The more positive the reduction potential, the easier it is to reduce the molecule, and the stronger its character as an electron acceptor. The first reduction potential, corresponding to the formation of the radical anion, is of particular interest as it relates to the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of TNF.

From the first reversible one-electron reduction potential, the electron affinity (EA) of the molecule can be estimated. Electron affinity is defined as the energy released when an electron is added to a neutral atom or molecule in the gaseous phase. nih.govlibretexts.org In solution, the reduction potential serves as a good proxy for the electron affinity. A more positive reduction potential generally corresponds to a higher electron affinity.

The electrochemical behavior of fluorene-based acceptors can be quite rich, with some derivatives exhibiting multiple reversible one-electron redox waves, which is characteristic of strong electron acceptors. researchgate.net

Table 4: Electrochemical Data for Fluorene-Based Acceptors

| Compound | Redox Process | Potential (V vs. reference) | Reversibility | Reference |

| Fluorene (B118485) Acceptor 7 | 3 separate 1-electron reductions | (Specific values not detailed in snippet) | Reversible/Quasi-reversible | researchgate.net |

| Fluorene Acceptor 8 | 3 separate 1-electron reductions | (Specific values not detailed in snippet) | Reversible/Quasi-reversible | researchgate.net |

| Thiophene-2,5-dicarboxylic acid diesters | R–Th + e⁻ ⇌ R–Th•⁻ | -1.87 to -2.00 (vs Ag/Ag⁺) | - | researchgate.net |

| Thiophene-2,5-dicarboxylic acid diesters | R–Th•⁻ + e⁻ ⇌ R–Th²⁻ | -2.48 to -2.68 (vs Ag/Ag⁺) | - | researchgate.net |

Vibrational Spectroscopy (IR, Raman) for Structural and Electronic Characterization of Nitrofluorenones and their Complexes

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides detailed information about the molecular structure, bonding, and electronic properties of this compound (TNF) and its complexes. ksu.edu.saamericanpharmaceuticalreview.com These techniques are based on the principle that molecules vibrate at specific frequencies determined by the masses of the atoms and the strength of the chemical bonds between them. ksu.edu.sa

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. ksu.edu.sa For a vibration to be IR active, it must be accompanied by a change in the molecule's dipole moment. ksu.edu.sa The IR spectrum of TNF is characterized by strong absorption bands corresponding to the vibrations of its functional groups. The most prominent of these are the stretching vibrations of the nitro (NO₂) groups and the carbonyl (C=O) group.

Nitro Group Vibrations: The nitro group has symmetric and asymmetric stretching vibrations that appear in the regions of approximately 1300-1360 cm⁻¹ and 1500-1600 cm⁻¹, respectively. researchgate.net The exact positions of these bands are sensitive to the electronic environment of the nitro group.

Carbonyl Group Vibration: The stretching vibration of the carbonyl group in the fluorenone skeleton typically appears as a strong band in the region of 1700-1740 cm⁻¹.

Upon formation of a charge-transfer complex, the vibrational frequencies of TNF can shift. The transfer of electron density from the donor to the acceptor (TNF) can weaken the C=O and N-O bonds, leading to a shift of their stretching frequencies to lower wavenumbers (a red shift). The magnitude of this shift can be correlated with the strength of the charge-transfer interaction.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that measures the inelastic scattering of light by a molecule. ksu.edu.sa For a vibration to be Raman active, it must cause a change in the molecule's polarizability. nih.gov While IR spectroscopy is particularly sensitive to polar bonds, Raman spectroscopy is often more sensitive to non-polar, symmetric vibrations. ksu.edu.sa

In the Raman spectrum of TNF, the symmetric stretching vibrations of the nitro groups are typically strong. researchgate.net Resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic absorption band (such as the charge-transfer band in a complex), can be particularly informative. encyclopedia.pub This technique selectively enhances the vibrations of the chromophore, providing detailed information about the structural changes that occur in the excited state. encyclopedia.pub

By analyzing the vibrational spectra of TNF and its complexes, it is possible to gain a comprehensive understanding of their molecular and electronic structure, both in the ground and excited states.

Table 5: Characteristic Vibrational Frequencies for Nitro Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy | Reference |

| Asymmetric NO₂ Stretch | 1500-1600 | IR | researchgate.net |

| Symmetric NO₂ Stretch | 1300-1360 | IR, Raman | researchgate.net |

| Carbonyl (C=O) Stretch | 1700-1740 | IR | - |

Computational and Theoretical Investigations of 2,4,7 Trinitrofluoren 9 One Systems

Quantum Chemical Simulations of Charge-Transfer Complexes

Quantum chemical simulations have been pivotal in elucidating the nature of charge-transfer (CT) complexes involving 2,4,7-Trinitrofluoren-9-one. These complexes are formed when the electron-accepting TNF molecule interacts with an electron-donating molecule.

Theoretical studies employing quantum chemical methods have been conducted on the charge-transfer complexes of 2,4,7-trinitro-9H-fluorene-9-one with various nonlinear polycyclic aromatic hydrocarbons. researchgate.net These simulations calculate key properties such as the formation energies of the complexes, the average distances between the donor and acceptor planes, and the extent of charge transfer from the donor to the acceptor molecule. researchgate.net For instance, in the crystalline state, donor and acceptor molecules in these complexes often arrange in parallel stacks, facilitating charge transfer. rjdentistry.com The intermolecular interactions, including hydrogen bonds, play a significant role in the stabilization and electronic properties of these complexes. rjdentistry.com

A notable example of the practical application of this understanding is the immobilization of catalysts through charge-transfer interactions with a this compound-grafted silica (B1680970) support. researchgate.net This approach has proven effective in creating reusable catalysts for reactions like olefin metathesis. researchgate.net The ability to computationally model these interactions is crucial for designing such functional materials.

Density Functional Theory (DFT) for Electronic Structure, Electron Affinity, and Charge Dynamics

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of molecules. mpg.dewikipedia.org It has been extensively applied to this compound to understand its fundamental electronic properties.

DFT calculations are instrumental in determining the electronic structure, which governs the chemical and physical behavior of the molecule. mpg.dewikipedia.org A key parameter derived from these calculations is the electron affinity (EA), which is the energy released when an electron is added to a neutral molecule to form a negative ion. scielo.br For TNF, its strong electron-accepting nature is directly related to a high electron affinity, a consequence of the three electron-withdrawing nitro groups attached to the fluorenone core.

Calculating accurate electron affinities for molecules can be challenging for some theoretical methods. scielo.bruci.edu However, DFT, with appropriate functionals, has shown to provide reliable EA values. scielo.brmst.edu The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results. scielo.br For instance, studies have compared the performance of different functionals like B3LYP and B88-P86 in combination with various basis sets for calculating electron affinities. scielo.br

Furthermore, DFT is employed to study charge dynamics within molecules and molecular complexes. researchgate.net This includes modeling how charge is transferred and redistributed upon electronic excitation, which is fundamental to understanding the photoconductive properties of materials containing TNF.

Molecular Orbital Theory and Frontier Molecular Orbital (HOMO-LUMO) Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their electrons in molecular orbitals. youtube.com A key aspect of MO theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals. youtube.comchalcogen.ro

The energy of the LUMO is particularly important for electron-accepting molecules like TNF. The low-lying LUMO of TNF, a direct result of the electron-withdrawing nitro groups, makes it an excellent electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic absorption and emission properties of the molecule, as well as its kinetic stability and chemical reactivity. chalcogen.ronih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity and polarizability. nih.gov

DFT calculations are commonly used to determine the energies and spatial distributions of the HOMO and LUMO. chalcogen.roresearchgate.net This analysis helps in predicting the most likely sites for electrophilic and nucleophilic attack and understanding charge transfer interactions in complexes. researchgate.netresearchgate.net For instance, in a charge-transfer complex, the HOMO of the donor molecule and the LUMO of the acceptor molecule (TNF) are of primary importance.

Modeling of Excited State Dynamics and Excitonic Phenomena in Organized Systems

The behavior of this compound in its electronically excited state is crucial for its applications in photoconductive and nonlinear optical materials. Computational modeling of excited state dynamics provides insights into the processes that occur after a molecule absorbs light.

Methods such as excited state molecular dynamics simulations can be used to track the changes in molecular geometry and electronic charge distribution following photoexcitation. lanl.gov These simulations are essential for understanding phenomena like charge transfer excitations, where an electron moves from one part of the molecule to another or from a donor to an acceptor molecule. lanl.gov

Calculation of Reorganization Energies for Charge Transfer Processes

When a molecule undergoes a charge transfer reaction (either gaining or losing an electron), its geometry and the surrounding solvent molecules must reorganize to accommodate the new charge distribution. The energy associated with this reorganization is known as the reorganization energy.

The reorganization energy is a critical parameter in the Marcus theory of electron transfer, which describes the rate of electron transfer reactions. It has two components: the internal reorganization energy, which arises from changes in the geometry of the molecule itself, and the external reorganization energy, which comes from the reorientation of the surrounding solvent molecules. nih.gov

Biological Activity and Safety Considerations of 2,4,7 Trinitrofluoren 9 One

Genotoxic and Mutagenic Effects in Prokaryotic and Eukaryotic Systems

2,4,7-Trinitrofluoren-9-one has demonstrated potent mutagenic properties in various biological systems, ranging from bacteria to mammalian cells. nih.gov In prokaryotic systems, such as Salmonella typhimurium and Escherichia coli, TNF has been identified as a powerful mutagen. nih.gov It is capable of inducing both frame-shift and base-pair substitution mutations, with a predominance of frame-shift mutations observed. nih.gov

In eukaryotic organisms, the genotoxic effects of TNF have also been documented. Studies on the yeast Saccharomyces cerevisiae indicated that the compound was highly toxic, which hindered the detection of specific genotoxic effects. nih.gov However, in mammalian cell lines, clear evidence of genotoxicity has been observed. nih.govnih.gov For instance, in Chinese hamster ovary (CHO) cells, exposure to TNF led to a significant increase in sister-chromatid exchanges, both with and without metabolic activation. nih.gov Similarly, an elevated frequency of mutations was recorded in mouse lymphoma L5178Y cells under the same conditions. nih.gov

Further investigations in mammalian cells revealed that TNF is a more potent genotoxic agent than 1-nitropyrene (B107360). nih.gov It has been shown to induce sister-chromatid exchanges (SCEs) and delay the cell cycle in human teratocarcinoma (PA1), mouse Sertoli (TM4), and rat hepatoma (RL12) cells at concentrations ranging from 0.003 to 0.2 µg/ml. nih.gov In CHO-K1 cells, TNF was found to be clearly mutagenic at the hprt locus within a concentration range of 0.001 to 1 µg/ml. nih.gov

Table 1: Genotoxic and Mutagenic Effects of this compound in Various Cell Systems

| Test System | Effect Observed | Concentration/Dose | Reference |

|---|---|---|---|

| Salmonella typhimurium | Potent mutagen (frame-shift and base-pair substitutions) | Not specified | nih.gov |

| Escherichia coli | Genotoxic effects | Not specified | nih.gov |

| Saccharomyces cerevisiae | High toxicity, genotoxicity not determined | Not specified | nih.gov |

| Chinese Hamster Ovary (CHO) cells | Increased sister-chromatid exchanges | Not specified | nih.gov |

| Mouse Lymphoma L5178Y cells | Increased mutant frequency | Not specified | nih.gov |

| Human Teratocarcinoma (PA1) cells | Induction of sister-chromatid exchanges and cell cycle delay | 0.003-0.2 µg/ml | nih.gov |

| Mouse Sertoli (TM4) cells | Induction of sister-chromatid exchanges and cell cycle delay | 0.003-0.2 µg/ml | nih.gov |

| Rat Hepatoma (RL12) cells | Induction of sister-chromatid exchanges and cell cycle delay | 0.003-0.2 µg/ml | nih.gov |

| Human-Chinese Hamster Ovary (CHO-K1) cells | Mutagenic at the hprt locus | 0.001-1 µg/ml | nih.gov |

Cellular Toxicity and the Impact of Metabolic Activation

The cellular toxicity of this compound has been observed in both prokaryotic and eukaryotic cells. nih.gov In mammalian cell lines, including mouse lymphoma and Chinese hamster ovary cells, TNF exhibited toxic effects. nih.gov Interestingly, the presence of a metabolic activation system was found to reduce the cellular toxicity of TNF in these cells. nih.gov This suggests that the parent compound may be more directly toxic than its metabolites in these specific eukaryotic systems.

In a comparative study, TNF demonstrated greater cytotoxicity than 1-nitropyrene in four different mammalian cell lines. nih.gov Significant inhibition of normal DNA synthesis and increased cytotoxicity were observed at a dose range of 0.2-5 µg/ml in human teratocarcinoma (PA1) cells, mouse Sertoli (TM4) cells, rat hepatoma (RL12) cells, and human-Chinese hamster ovary (CHO-K1) cells. nih.gov Notably, all four of these cell types were capable of activating the nitroarenes without the need for special incubation conditions. nih.gov

Following the removal of TNF from the culture medium, only the rat hepatoma (RL12) and human-Chinese hamster ovary (CHO-K1) cells showed a recovery of normal DNA synthesis. nih.gov The human teratocarcinoma (PA1) and mouse Sertoli (TM4) cells exhibited little to no recovery up to 42 hours after the removal of the compound, indicating more persistent toxic effects in these cell lines. nih.gov The metabolic activation of related nitroaromatic compounds, such as 2,4,6-trinitrotoluene (B92697) (TNT), is known to involve redox cycling and the generation of reactive oxygen species, which can lead to macromolecular damage and oxidative stress. nih.gov While the direct metabolic pathways of TNF were not the focus of these particular studies, the inherent ability of the tested cell lines to activate nitroarenes is a critical factor in understanding its toxic potential. nih.gov

Table 2: Cellular Toxicity of this compound in Mammalian Cell Lines

| Cell Line | Effect Observed | Dose Range | Recovery after Removal | Reference |

|---|---|---|---|---|

| Mouse Lymphoma L5178Y cells | Toxic effects | Not specified | Not specified | nih.gov |

| Chinese Hamster Ovary (CHO) cells | Toxic effects | Not specified | Not specified | nih.gov |

| Human Teratocarcinoma (PA1) cells | Inhibition of DNA synthesis and cytotoxicity | 0.2-5 µg/ml | Little to no recovery | nih.gov |

| Mouse Sertoli (TM4) cells | Inhibition of DNA synthesis and cytotoxicity | 0.2-5 µg/ml | Little to no recovery | nih.gov |

| Rat Hepatoma (RL12) cells | Inhibition of DNA synthesis and cytotoxicity | 0.2-5 µg/ml | Recovery observed | nih.gov |

| Human-Chinese Hamster Ovary (CHO-K1) cells | Inhibition of DNA synthesis and cytotoxicity | 0.2-5 µg/ml | Recovery observed | nih.gov |

Future Research Directions and Emerging Applications

Rational Design of Novel Derivatized Structures with Tunable Optoelectronic Properties

The core structure of 2,4,7-Trinitrofluoren-9-one serves as a versatile scaffold for the development of new materials with tailored optoelectronic properties. The rational design of derivatized structures is a key area of future research. By strategically adding different functional groups to the fluorenone core, scientists aim to fine-tune the compound's ability to absorb and emit light, as well as its electron-accepting capabilities. This approach is critical for creating materials for specific applications, such as in organic light-emitting diodes (OLEDs) and photovoltaic cells. fresnostate.edu

One promising strategy involves the synthesis of derivatives that can form stable charge-transfer complexes. bohrium.com These complexes, formed between an electron donor and an electron acceptor like TNF, are essential for the development of conductive materials. For instance, research has shown that modifying TNF to include a carboxylic acid group can enhance its ability to form stable complexes with discotic liquid crystals, which are known for their one-dimensional photoconductivity. bohrium.com

Advanced Characterization Techniques for Deeper Understanding of Ultrafast Dynamics